4-(Piperidin-1-YL)butan-2-amine 4-(Piperidin-1-YL)butan-2-amine
Brand Name: Vulcanchem
CAS No.: 13022-89-4
VCID: VC21271850
InChI: InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3
SMILES: CC(CCN1CCCCC1)N
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

4-(Piperidin-1-YL)butan-2-amine

CAS No.: 13022-89-4

Cat. No.: VC21271850

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-1-YL)butan-2-amine - 13022-89-4

Specification

CAS No. 13022-89-4
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 4-piperidin-1-ylbutan-2-amine
Standard InChI InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3
Standard InChI Key CHSYXGNAAHBZSJ-UHFFFAOYSA-N
SMILES CC(CCN1CCCCC1)N
Canonical SMILES CC(CCN1CCCCC1)N

Introduction

Structural Characteristics and Nomenclature

Chemical Identity

4-(Piperidin-1-yl)butan-2-amine (IUPAC name: 4-piperidin-1-ylbutan-2-amine) consists of a four-carbon chain (butan-2-amine) with a piperidine moiety attached to the fourth carbon. The compound’s molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol. Key structural features include:

  • A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).

  • A primary amine group at position 2 of the butane chain.

  • A tertiary amine linkage between the piperidine and butane chain.

Table 1: Physicochemical Properties of 4-(Piperidin-1-yl)butan-2-amine

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
Boiling PointNot reported (estimated >200°C)
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Predicted ~1.2 (moderate lipophilicity)

Data for this table are inferred from analogs such as 4-amino-1-(piperidin-1-yl)butan-1-one (PubChem CID 12835722) .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 4-(piperidin-1-yl)butan-2-amine can be extrapolated from routes used for structurally related piperidine derivatives . A plausible pathway involves:

  • Alkylation of Piperidine: Reacting piperidine with 1-bromo-2-aminobutane under basic conditions to form the tertiary amine linkage.

  • Protection-Deprotection Steps: Use of tert-butoxycarbonyl (Boc) groups to protect the primary amine during synthesis, followed by acidic deprotection .

Key Reaction Steps (Hypothetical Pathway):

  • Nucleophilic Substitution:

    Piperidine+1-bromo-2-aminobutaneK₂CO₃, CH₃CN4-(Piperidin-1-yl)butan-2-amine\text{Piperidine} + \text{1-bromo-2-aminobutane} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{4-(Piperidin-1-yl)butan-2-amine}
  • Purification: Column chromatography or recrystallization to isolate the product.

Challenges in Synthesis

  • Regioselectivity: Ensuring alkylation occurs at the piperidine nitrogen rather than the primary amine.

  • Steric Hindrance: The bulky piperidine ring may slow reaction kinetics, necessitating elevated temperatures .

CompoundTarget ReceptorpA₂/Ki (nM)Source
1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}guanidineH₃8.43
2-Phenyl-4-(piperidin-1-yl)butan-2-amineMAO-B45.11

Enzyme Inhibition

Piperidine-containing compounds are known cholinesterase and monoamine oxidase (MAO) inhibitors . For instance, MBA236 (a piperidine-indole hybrid) showed dual inhibition of acetylcholinesterase (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 18 nM) . These findings suggest that 4-(piperidin-1-yl)butan-2-amine may similarly target enzymes involved in neurodegenerative disorders.

Applications in Drug Development

Central Nervous System (CNS) Agents

Piperidine derivatives are pivotal in designing CNS drugs due to their blood-brain barrier permeability. For example:

  • ASS234: A piperidine-indole derivative with anti-Alzheimer’s activity .

  • Thioperamide: A histamine H₃ antagonist used in obesity research .

Antimicrobial Activity

Certain piperidine analogs, such as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1- -triazol-1-yl-butan-2-ol, exhibit antifungal properties (MIC = 4 µg/mL against Candida albicans) . This highlights the scaffold’s versatility in infectious disease research.

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